6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a complex organic compound featuring a piperidine ring and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium dihydrogen phosphate buffer .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring structure and have similar biological activities.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various medicinal applications.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry.
Uniqueness
6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific combination of piperidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H19ClN4O2 |
---|---|
Molecular Weight |
274.75 g/mol |
IUPAC Name |
6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-13-9(6-10(16)14(2)11(13)17)15-5-3-4-8(12)7-15;/h6,8H,3-5,7,12H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
IYMYTIUQOAXKIC-DDWIOCJRSA-N |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCC[C@H](C2)N.Cl |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCCC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.